(D-Phe11)-Neurotensin

Description

Properties

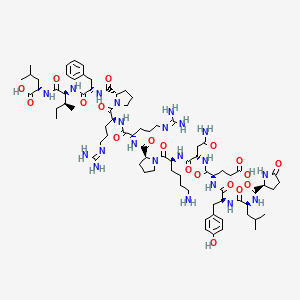

Molecular Formula |

C78H121N21O19 |

|---|---|

Molecular Weight |

1656.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C78H121N21O19/c1-7-44(6)63(73(114)96-57(76(117)118)38-43(4)5)97-70(111)55(39-45-17-9-8-10-18-45)95-72(113)59-23-16-36-99(59)75(116)52(21-14-34-86-78(83)84)90-64(105)48(20-13-33-85-77(81)82)89-71(112)58-22-15-35-98(58)74(115)51(19-11-12-32-79)91-69(110)56(41-60(80)101)94-66(107)50(29-31-62(103)104)88-68(109)54(40-46-24-26-47(100)27-25-46)93-67(108)53(37-42(2)3)92-65(106)49-28-30-61(102)87-49/h8-10,17-18,24-27,42-44,48-59,63,100H,7,11-16,19-23,28-41,79H2,1-6H3,(H2,80,101)(H,87,102)(H,88,109)(H,89,112)(H,90,105)(H,91,110)(H,92,106)(H,93,108)(H,94,107)(H,95,113)(H,96,114)(H,97,111)(H,103,104)(H,117,118)(H4,81,82,85)(H4,83,84,86)/t44-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1 |

InChI Key |

MCMGOYUTSWWIKX-DFEMYWJSSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (D-Phe11)-Neurotensin: Structure, Chemical Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Phe11)-Neurotensin is a synthetic analog of the endogenous neuropeptide neurotensin (NT). This modification, the substitution of L-Phenylalanine at position 11 with its D-enantiomer, confers significantly enhanced stability against enzymatic degradation compared to the native peptide. This key property has made this compound a valuable tool in neuroscience and pharmacology for studying the physiological roles of neurotensin receptors (NTRs). This technical guide provides a comprehensive overview of the structure, chemical properties, and known biological activities of this compound, with a focus on data relevant to researchers in drug development.

Core Structure and Chemical Identity

This compound is a tridecapeptide with the amino acid sequence Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Phe-Ile-Leu. The N-terminus is modified with a pyroglutamic acid residue, and the substitution of D-Phenylalanine at position 11 is the defining feature of this analog.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C78H121N21O19 | --INVALID-LINK-- |

| Molecular Weight | 1656.9 g/mol | --INVALID-LINK-- |

| Amino Acid Sequence | Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Phe-Ile-Leu | --INVALID-LINK--, --INVALID-LINK-- |

| Purity | Typically >95% (Synthetic) | --INVALID-LINK-- |

| Computed XLogP3 | -3.4 | --INVALID-LINK-- |

| Isoelectric Point (pI) | Data not available | - |

| Solubility | Data not available | - |

Biological Activity and Receptor Interaction

Neurotensin exerts its physiological effects through interaction with three known neurotensin receptors: NTSR1, NTSR2, and NTSR3 (also known as sortilin-1). NTSR1 and NTSR2 are G protein-coupled receptors (GPCRs), while NTSR3 is a single-transmembrane domain sorting receptor.

Receptor Binding Affinity

Enhanced Stability

The primary advantage of this compound is its increased resistance to degradation by peptidases, particularly those present in the brain.[1] Native neurotensin is rapidly metabolized, limiting its therapeutic potential and utility in prolonged in vivo studies. The D-amino acid at position 11 hinders cleavage by endopeptidases that recognize the Pro10-Tyr11 bond in the native peptide. One study demonstrated that this compound is resistant to degradation by brain synaptic peptidases in vitro.[1]

| Peptide | Stability Profile | Source |

| Neurotensin (Native) | Rapidly metabolized by brain peptidases. | [1] |

| This compound | Resistant to degradation by brain synaptic peptidases in vitro. | [1] |

Signaling Pathways

Upon binding to its G protein-coupled receptors, NTSR1 and NTSR2, neurotensin and its analogs initiate intracellular signaling cascades. NTSR1 is primarily coupled to Gq/11 proteins, while NTSR2 can couple to both Gq/11 and Gi/o proteins.

Gq/11 Signaling Pathway

Activation of the Gq/11 pathway by this compound binding to NTSR1 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Mitogen-Activated Protein Kinase (MAPK) Pathway

Downstream of Gq/11 activation and subsequent PKC activation, the mitogen-activated protein kinase (MAPK) cascade, specifically the ERK1/2 pathway, can be initiated. This pathway is crucial for regulating cell proliferation, differentiation, and survival.

Experimental Protocols

The following sections provide generalized protocols for key experiments related to the study of this compound. These should be adapted and optimized for specific experimental conditions.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids (including Fmoc-D-Phe-OH)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes. c. Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours. d. Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence, introducing Fmoc-D-Phe-OH at position 11.

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for neurotensin receptors.

Materials:

-

Cell membranes expressing NTSR1 or NTSR2

-

Radiolabeled neurotensin (e.g., [³H]-Neurotensin)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

96-well filter plates

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the neurotensin receptor of interest. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Binding buffer

-

A fixed concentration of radiolabeled neurotensin

-

Increasing concentrations of unlabeled this compound (for competition curve) or buffer (for total binding) or a high concentration of unlabeled native neurotensin (for non-specific binding).

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. d. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Stability Assay

This protocol outlines a method to assess the stability of this compound in a biological matrix, such as rat brain homogenate, using RP-HPLC.

Materials:

-

This compound

-

Rat brain homogenate

-

Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile)

-

RP-HPLC system with a C18 column

-

Mobile phase solvents (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)

Procedure:

-

Homogenate Preparation: Prepare a 10% (w/v) rat brain homogenate in ice-cold incubation buffer.

-

Incubation: a. Add a known concentration of this compound to the brain homogenate. b. Incubate the mixture at 37°C. c. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately add the aliquot to the quenching solution to stop enzymatic degradation.

-

Sample Preparation: Centrifuge the quenched samples to pellet precipitated proteins. Collect the supernatant for analysis.

-

HPLC Analysis: a. Inject the supernatant onto the RP-HPLC system. b. Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). c. Monitor the elution profile at a suitable wavelength (e.g., 214 or 280 nm).

-

Data Analysis: a. Identify the peak corresponding to the intact this compound. b. Quantify the peak area at each time point. c. Plot the percentage of the remaining intact peptide against time. d. Determine the half-life (t₁/₂) of the peptide under these conditions.

Conclusion

This compound is a critical tool for investigating the neurotensin system due to its enhanced stability compared to the native peptide. Its ability to persistently activate neurotensin receptors in vivo allows for a more detailed elucidation of their physiological and pathological roles. While further quantitative data on its receptor binding affinities and physicochemical properties would be beneficial, the existing knowledge underscores its importance for researchers in neuroscience and pharmacology. The experimental protocols provided in this guide offer a foundation for the synthesis, characterization, and biological evaluation of this and other neurotensin analogs, facilitating further advancements in the field of neuropeptide research and drug development.

References

An In-Depth Technical Guide to the Synthesis and Purification of (D-Phe11)-Neurotensin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of (D-Phe11)-Neurotensin, a potent and degradation-resistant analog of the neuropeptide neurotensin. The information presented herein is intended to equip researchers and professionals in the field of drug development with the necessary knowledge to produce and isolate this valuable compound for further investigation.

Introduction to this compound

Neurotensin is a 13-amino acid neuropeptide that plays a significant role in a variety of physiological processes within the central nervous and gastrointestinal systems. Its therapeutic potential is limited by its rapid degradation by peptidases. The substitution of the L-Phenylalanine at position 11 with its D-enantiomer, resulting in this compound, confers remarkable resistance to enzymatic degradation, thereby prolonging its biological activity. This enhanced stability makes this compound a valuable tool for studying neurotensin receptor signaling and a promising candidate for therapeutic development.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most effectively achieved through Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

General Principles of Fmoc SPPS

Fmoc SPPS involves a cyclical process of deprotection, activation, and coupling of amino acids. The N-terminus of the growing peptide chain is protected by the base-labile Fmoc group, while the side chains of reactive amino acids are protected by acid-labile groups.

Experimental Protocol for this compound Synthesis

Table 1: Required Materials and Reagents for SPPS

| Material/Reagent | Purpose |

| Rink Amide MBHA Resin | Solid support for peptide synthesis |

| Fmoc-protected amino acids | Building blocks for the peptide chain |

| (including Fmoc-D-Phe-OH) | |

| HBTU/HATU | Coupling reagent |

| DIPEA/DIEA | Base for activation and deprotection |

| Piperidine in DMF (20%) | Fmoc deprotection solution |

| DMF | Solvent |

| DCM | Solvent |

| TFA Cleavage Cocktail | Cleavage of the peptide from the resin |

| (e.g., TFA/TIS/H2O) | and removal of side-chain protecting groups |

Experimental Workflow:

References

(D-Phe11)-Neurotensin: A Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Phe11)-Neurotensin is a synthetic analog of the endogenous neuropeptide neurotensin (NT). By substituting the L-phenylalanine at position 11 with its D-isomer, this peptide exhibits enhanced stability against degradation by brain peptidases. This increased metabolic stability prolongs its half-life in the central nervous system (CNS), making it a valuable tool for investigating the physiological roles of neurotensin receptor signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound in the CNS, focusing on its interaction with neurotensin receptors, downstream signaling cascades, and its modulation of key neurotransmitter systems, particularly the dopamine system. Detailed experimental protocols for key assays and quantitative data for related compounds are presented to facilitate further research and drug development efforts.

Introduction to this compound

Neurotensin (NT) is a 13-amino acid neuropeptide with a wide range of functions in the CNS, including the modulation of dopaminergic neurotransmission, regulation of body temperature, and nociception.[1] The native peptide, however, is rapidly degraded by peptidases in the brain, limiting its therapeutic potential and utility as a research tool.[2] The development of metabolically stable analogs has been crucial for elucidating the roles of neurotensin systems.

This compound, with the sequence Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Phe-Ile-Leu, is one such analog. The substitution at position 11 renders the peptide resistant to degradation by brain synaptic peptidases.[2] This enhanced stability leads to a more potent and prolonged in vivo effect compared to the native peptide.[2]

Molecular Targets: Neurotensin Receptors

This compound exerts its effects through binding to and activating neurotensin receptors, which are G-protein coupled receptors (GPCRs).[3] There are two main subtypes in the CNS:

-

NTS1 Receptor: This is a high-affinity receptor for neurotensin and is responsible for most of the known central effects of the peptide, including its interactions with the dopamine system.[3][4] NTS1 is widely distributed in the brain, with significant expression in the ventral tegmental area (VTA) and substantia nigra, key regions for dopamine neuron cell bodies.[3]

-

NTS2 Receptor: This is a lower-affinity receptor for neurotensin.[4] Its functional role is less well-characterized than that of NTS1, but it is also implicated in analgesia and other CNS functions.[5]

Mechanism of Action in the CNS

The mechanism of action of this compound, like other neurotensin agonists, involves receptor binding, activation of intracellular signaling pathways, and modulation of neuronal activity and neurotransmitter release.

Receptor Binding Affinity

Table 1: Comparative Receptor Binding Affinities for Neurotensin Analogs

| Compound | Receptor | Assay Type | Preparation | Ki (nM) | IC50 (nM) |

|---|---|---|---|---|---|

| Neurotensin | Human NTS1 | Radioligand displacement | HT-29 cell membranes | 0.2 | |

| Neurotensin | Rat NTS2 | Radioligand displacement | CHO-K1 cells expressing rNTS2 | 28 | |

| (D-Tyr11)-Neurotensin | N/A | N/A | N/A | Not Reported | Not Reported |

| This compound | N/A | N/A | N/A | Not Reported | Not Reported |

Data for this compound is not available in the reviewed literature. Data for native Neurotensin is provided for comparison. Ki and IC50 values are collated from multiple sources and assay conditions may vary.

Intracellular Signaling Pathways

Activation of neurotensin receptors by agonists like this compound initiates downstream signaling cascades.

The NTS1 receptor primarily couples to Gαq/11 G-proteins.[4] This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This signaling pathway is a key mechanism for the excitatory effects of neurotensin on neurons.

NTS1 Receptor Gq-Protein Signaling Pathway.

Table 2: Functional Potency of Neurotensin Analogs

| Compound | Assay Type | Cell Line | EC50 (nM) |

|---|---|---|---|

| Neurotensin | Calcium Mobilization | HEK293 expressing hUT receptor | 4.15 |

| Neurotensin(1-13) | K+-evoked [3H]DA release | Nucleus accumbens slices | (96% stimulation at 10⁻⁸ M) |

| (D-Tyr11)-Neurotensin | K+-evoked [3H]DA release | Nucleus accumbens slices | (79% stimulation at 10⁻⁶ M) |

| This compound | N/A | N/A | Not Reported |

Data for this compound is not available in the reviewed literature. Data for native Neurotensin and (D-Tyr11)-Neurotensin are provided for comparison. EC50 values and stimulation percentages are from different experimental systems and should be compared with caution.[6][7]

Following agonist binding and G-protein activation, NTS1 receptors are phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the receptor. Additionally, β-arrestin acts as a scaffold protein, initiating a second wave of signaling and mediating the internalization of the receptor from the cell surface into endosomes. This process is crucial for regulating the duration and intensity of neurotensin signaling.

β-Arrestin Recruitment to the NTS1 Receptor.

Modulation of Dopaminergic Systems

A primary role of neurotensin in the CNS is the modulation of the dopamine system. Neurotensin-containing neurons and NTS1 receptors are densely located in the VTA and substantia nigra, where the cell bodies of the mesolimbic and nigrostriatal dopamine pathways originate, and in terminal fields such as the nucleus accumbens.

Administration of neurotensin agonists into the VTA increases the firing rate of dopamine neurons and stimulates dopamine release in the nucleus accumbens.[6] This effect is thought to contribute to the "atypical antipsychotic-like" profile of some neurotensin analogs. While specific quantitative data for this compound's effect on dopamine release is not available, studies with the related analog (D-Tyr11)-Neurotensin suggest it is less potent than native neurotensin in this regard.

Table 3: Effect of Neurotensin Analogs on Dopamine Release in the Nucleus Accumbens

| Compound | Administration Site | Dose | Effect on Dopamine Release |

|---|---|---|---|

| Neurotensin(1-13) | VTA | 1-100 pg | Dose-dependent increase |

| (D-Tyr11)-Neurotensin | VTA | 100 pg - 10 ng | Dose-dependent increase (less potent than NT) |

| This compound | N/A | Not Reported | Not Reported |

Data is from a study measuring dopamine release in the nucleus accumbens via differential pulse amperometry following microinjection into the ventral tegmental area (VTA) of anesthetized rats.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for NTS1 receptors.

Methodology:

-

Membrane Preparation:

-

Culture cells endogenously expressing NTS1 receptors (e.g., HT-29 cells) or cells transiently/stably transfected with the NTS1 receptor gene.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of a radiolabeled neurotensin analog (e.g., [3H]neurotensin) to each well.

-

Add increasing concentrations of the unlabeled competitor ligand, this compound.

-

To determine non-specific binding, add a high concentration of unlabeled neurotensin to a set of wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the competitor.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Workflow for Radioligand Binding Assay.

Calcium Mobilization Assay

This protocol details a fluorescence-based assay to measure the functional potency of this compound in activating NTS1 receptors and inducing intracellular calcium release.

Methodology:

-

Cell Preparation:

-

Plate cells expressing the NTS1 receptor (e.g., HEK293T cells) in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

-

Dye Loading:

-

Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[2]

-

Remove the culture medium from the cells and add the dye-loading solution to each well.

-

Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.[2]

-

-

Compound Addition and Signal Detection:

-

Prepare a plate with varying concentrations of this compound.

-

Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handler.

-

Establish a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).

-

Add the this compound solutions to the cell plate and immediately begin kinetic fluorescence readings.[2]

-

-

Data Analysis:

-

Measure the peak fluorescence intensity for each well after compound addition.

-

Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence.

-

Plot the change in fluorescence against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Workflow for Calcium Mobilization Assay.

In Vivo Microdialysis

This protocol outlines the procedure for measuring this compound-induced dopamine release in the nucleus accumbens of freely moving rats.

Methodology:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the nucleus accumbens.

-

Secure the cannula to the skull with dental cement and allow the animal to recover.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the nucleus accumbens.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to obtain a stable baseline of dopamine levels.

-

-

Sample Collection and Drug Administration:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

After establishing a stable baseline, administer this compound (e.g., via intraperitoneal injection or directly through the microdialysis probe).

-

Continue collecting dialysate samples to measure changes in dopamine levels post-administration.

-

-

Dopamine Analysis:

-

Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Quantify the dopamine concentration in each sample.

-

Express the post-injection dopamine levels as a percentage of the pre-injection baseline levels.

-

Plot the percentage change in dopamine concentration over time.

-

Workflow for In Vivo Microdialysis.

Conclusion

This compound is a valuable research tool for studying the neurobiology of the neurotensin system due to its enhanced stability in the CNS. Its mechanism of action is predicated on the activation of NTS1 and likely NTS2 receptors, leading to Gq/11-mediated intracellular calcium mobilization and subsequent modulation of neuronal function. A key aspect of its central effects is the potentiation of dopaminergic neurotransmission. While the existing literature provides a strong framework for understanding its actions based on studies of native neurotensin and other stable analogs, there is a clear need for further research to specifically quantify the binding and functional potency of this compound. Such data will be critical for its full characterization and for advancing the development of novel therapeutics targeting the neurotensin system for a variety of neuropsychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Neurotensin analogs [D-TYR11] and [D-PHE11]neurotensin resist degradation by brain peptidases in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diverse Roles of Neurotensin Agonists in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasp-pain.org [iasp-pain.org]

- 6. Neurochemical and behavioural effects of neurotensin vs [D-Tyr11]neurotensin on mesolimbic dopaminergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of neurotensin on dopamine release and metabolism in the rat striatum and nucleus accumbens: cross-validation using in vivo voltammetry and microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

(D-Phe11)-Neurotensin: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery through its interaction with three distinct receptor subtypes: NTS1, NTS2, and NTS3 (also known as sortilin). The development of stable and selective neurotensin analogs is a key objective in drug discovery for targeting conditions such as pain, schizophrenia, and cancer. This technical guide provides an in-depth overview of the receptor binding characteristics of (D-Phe11)-Neurotensin, a synthetic analog of neurotensin. This guide will cover its binding affinity and selectivity for the neurotensin receptors, detail the experimental protocols used to determine these parameters, and visualize the associated signaling pathways.

This compound: Enhanced In Vivo Potency

Substitution of the L-tyrosine at position 11 of the neurotensin peptide with a D-phenylalanine residue results in the analog this compound. This modification confers a significant advantage in vivo by making the peptide resistant to degradation by brain peptidases.[1] This increased metabolic stability leads to a higher in vivo potency compared to the native neurotensin peptide.[1][2] While direct comparative in vitro binding affinity data for this compound is not extensively tabulated in the literature, the enhanced biological activity observed in vivo underscores its significance as a research tool and potential therapeutic lead.

Data Presentation: Receptor Binding Affinities

| Compound | NTS1 Ki (nM) | NTS2 Ki (nM) | Selectivity (NTS1/NTS2) |

| Neurotensin (NT) | ~0.1 - 1.0 | ~1 - 10 | ~0.1 |

| Neurotensin (8-13) | 0.24 ± 0.024 | 1.2 ± 0.17 | 0.20[3] |

| [D-Tyr11]-NT | Potent in vivo[2] | Data not available | Data not available |

| (D-Phe11)-NT | Potent in vivo [1][2] | Data not available | Data not available |

| JMV 449 | ~1 | ~100 | ~0.01 |

| SR 48692 (antagonist) | ~1-10 | >1000 | >100 |

Note: The binding affinities are approximate values compiled from various sources and may vary depending on the experimental conditions.

Binding to NTS3 (Sortilin) is a more complex process. Sortilin is a type I membrane protein that functions as a co-receptor for neurotensin and other neuropeptides. The binding of neurotensin to sortilin is involved in cellular trafficking and signaling, but quantitative binding affinity data for this compound at this receptor is not well-documented in the literature.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To elucidate the functional consequences of ligand binding, it is crucial to understand the downstream signaling cascades. Additionally, a clear experimental workflow is essential for reproducible binding affinity determination.

NTS1 Receptor G-protein signaling cascade.

References

- 1. Neurotensin analogs [D-TYR11] and [D-PHE11]neurotensin resist degradation by brain peptidases in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurotensin analogues. Structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Based Evolution of Subtype-Selective Neurotensin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of (D-Phe¹¹)-Neurotensin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery through its interaction with neurotensin receptors, primarily NTS1 and NTS2. The native peptide, however, has a short biological half-life due to rapid degradation by peptidases. This has led to the development of synthetic analogs with improved stability and therapeutic potential. Among these, (D-Phe¹¹)-Neurotensin, in which the L-phenylalanine at position 11 is replaced by its D-enantiomer, has emerged as a compound of significant interest. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (D-Phe¹¹)-Neurotensin, detailing its synthesis, receptor binding affinity, functional activity, and the underlying experimental methodologies.

Data Presentation: Quantitative Structure-Activity Relationship

The substitution of L-Phe at position 11 with D-Phe significantly impacts the metabolic stability and in vivo potency of neurotensin. While comprehensive side-by-side comparative data for binding affinity (Ki) and functional potency (EC50) at both NTS1 and NTS2 receptors are limited in single studies, the following tables summarize available data from various sources to provide a comparative overview.

Table 1: Neurotensin Receptor Binding Affinity (Ki)

| Compound | Receptor Subtype | Ki (nM) | Species | Cell Line/Tissue | Radioligand | Reference |

| Neurotensin | NTS1 | 0.1 - 1.0 | Rat/Human | Brain tissue/CHO, HT-29 cells | [³H]Neurotensin, [¹²⁵I]Neurotensin | [1][2] |

| Neurotensin | NTS2 | 3 - 5 | Rat/Human | Brain tissue/HEK293 cells | [³H]Neurotensin, [¹²⁵I]Neurotensin | [2][3] |

| (D-Phe¹¹)-Neurotensin | NTS1 | Not explicitly found in searches | - | - | - | |

| (D-Phe¹¹)-Neurotensin | NTS2 | Not explicitly found in searches | - | - | - |

Note: While specific Ki values for (D-Phe¹¹)-Neurotensin were not found in the conducted searches, it is widely reported to have high affinity for neurotensin receptors. The increased in vivo potency is largely attributed to its resistance to degradation.

Table 2: Neurotensin Receptor Functional Potency (EC50)

| Compound | Assay | Receptor Subtype | EC50 (nM) | Cell Line | Reference |

| Neurotensin | Calcium Mobilization | NTS1 | 0.8 ± 1.0 | HT-29 cells | [4][5] |

| Neurotensin | Calcium Mobilization | NTS1 | 4.2 ± 0.2 | Human Umbilical Vein Endothelial Cells | [6] |

| (D-Phe¹¹)-Neurotensin | Calcium Mobilization | NTS1/NTS2 | Not explicitly found in searches | - |

Note: The primary functional consequence of NTS1 receptor activation by agonists like neurotensin is the mobilization of intracellular calcium.

Core Insight: The Significance of the D-Phe¹¹ Substitution

The key finding in the SAR of (D-Phe¹¹)-Neurotensin is that the D-amino acid substitution at position 11 confers significant resistance to degradation by brain peptidases.[7] Native neurotensin is rapidly metabolized in brain tissue, which limits its therapeutic efficacy when administered centrally.[7] In contrast, analogs like (D-Phe¹¹)-Neurotensin and (D-Tyr¹¹)-Neurotensin exhibit enhanced metabolic stability, leading to higher in vivo potency for effects such as inducing hypothermia.[7] This increased stability, rather than a dramatic alteration in receptor affinity, is the primary driver of its enhanced biological activity in living systems.

Experimental Protocols

Synthesis of (D-Phe¹¹)-Neurotensin via Solid-Phase Peptide Synthesis (SPPS)

(D-Phe¹¹)-Neurotensin, with the sequence Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Phe-Ile-Leu, is synthesized using the Merrifield solid-phase method.[8][9][10]

Materials:

-

Fmoc-protected amino acids (including Fmoc-D-Phe)

-

Wang resin or other suitable solid support[8]

-

Coupling reagents (e.g., HBTU, DIC/HOBt)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Solvents (DMF, DCM, Ether)

-

HPLC for purification

-

Mass spectrometer for characterization

Protocol:

-

Resin Preparation: Swell the resin in DMF.

-

First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Leu-OH) to the resin.

-

Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF to expose the free amine.

-

Amino Acid Coupling: Sequentially couple the subsequent Fmoc-protected amino acids, including Fmoc-D-Phe at position 11, using a coupling reagent. Each coupling step is followed by a wash to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Purification: Precipitate the crude peptide in cold ether, then purify by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Radioligand Binding Assay for Neurotensin Receptors

This assay measures the ability of (D-Phe¹¹)-Neurotensin to compete with a radiolabeled ligand for binding to NTS1 and NTS2 receptors.[11][12]

Materials:

-

Cell membranes or tissue homogenates expressing NTS1 or NTS2 receptors.

-

Radioligand (e.g., [³H]Neurotensin or [¹²⁵I]Neurotensin).

-

(D-Phe¹¹)-Neurotensin (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with BSA and protease inhibitors).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubation: In a microplate, incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of unlabeled (D-Phe¹¹)-Neurotensin. Include a control for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled neurotensin).

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of (D-Phe¹¹)-Neurotensin to stimulate intracellular calcium release in cells expressing neurotensin receptors, typically NTS1 which couples to the Gq pathway.[13][14][15]

Materials:

-

Host cells (e.g., CHO or HEK293) stably or transiently expressing the NTS1 or NTS2 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16][17]

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

(D-Phe¹¹)-Neurotensin.

-

Fluorescence plate reader with an injection system.

Protocol:

-

Cell Plating: Plate the cells in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye like Fluo-4 AM for approximately 1 hour at 37°C.

-

Washing: Wash the cells with assay buffer to remove extracellular dye.

-

Baseline Reading: Measure the baseline fluorescence of the cells.

-

Compound Addition: Inject varying concentrations of (D-Phe¹¹)-Neurotensin into the wells and immediately begin kinetic fluorescence readings.

-

Data Analysis: Measure the peak fluorescence intensity after agonist addition. Plot the change in fluorescence against the logarithm of the agonist concentration to determine the EC50 value.

Mandatory Visualizations

Signaling Pathway of Neurotensin Receptor 1 (NTS1)

Caption: NTS1 receptor signaling cascade upon agonist binding.

Experimental Workflow for SAR Analysis

Caption: Workflow for the structure-activity relationship analysis of neurotensin analogs.

Logical Relationship of Key Findings

Caption: The logical link between D-Phe¹¹ substitution and enhanced in vivo potency.

References

- 1. guidetopharmacology.org [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. Neurotensin receptor 2 - Wikipedia [en.wikipedia.org]

- 4. Frontiers | A marine analgesic peptide, Contulakin-G, and neurotensin are distinct agonists for neurotensin receptors: uncovering structural determinants of desensitization properties [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Neurotensin induces the release of prostacyclin from human umbilical vein endothelial cells in vitro and increases plasma prostacyclin levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurotensin analogues. Structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Merrifield Solid-Phase Peptide Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. Radioligand-binding assays for study of neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a Neurotensin-Derived 68Ga-Labeled PET Ligand with High In Vivo Stability for Imaging of NTS1 Receptor-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Stable Neurotensin Analog: A Technical Guide to the Discovery and History of (D-Phe11)-Neurotensin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (NT), a tridecapeptide with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu, was first isolated from bovine hypothalami and has since been identified as a key neuromodulator in the central nervous system and a hormone in the periphery. Its diverse physiological roles, including the regulation of dopamine pathways, body temperature, and nociception, have made it a compelling target for drug development. However, the therapeutic potential of native neurotensin is severely limited by its rapid degradation by peptidases and poor penetration of the blood-brain barrier. This technical guide delves into the discovery and history of (D-Phe11)-Neurotensin, a pivotal analog developed to overcome these limitations, providing researchers with a comprehensive overview of its development, pharmacological properties, and the experimental methodologies used in its characterization.

The Rationale for Modification: Overcoming Instability

The journey to develop stable and potent neurotensin analogs began with an understanding of the parent peptide's metabolic vulnerabilities. Structure-activity relationship studies revealed that the C-terminal region of neurotensin is crucial for its biological activity. However, this region is also susceptible to enzymatic cleavage. A key breakthrough came with the strategic substitution of the L-amino acid at position 11 with a D-amino acid. This modification sterically hinders the action of peptidases, significantly increasing the peptide's half-life both in vitro and in vivo. The substitution of L-Phenylalanine with its D-isomer at position 11, creating this compound, proved to be a particularly successful strategy in enhancing metabolic stability while retaining high affinity for neurotensin receptors. This increased stability allows for more sustained pharmacological effects after administration.

Quantitative Pharmacological Profile

The enhanced stability of this compound translates to a more robust pharmacological profile compared to the native peptide. The following tables summarize the key quantitative data for this compound, focusing on its binding affinity for the high-affinity (NTS1) and low-affinity (NTS2) neurotensin receptors, and its functional potency in relevant biological assays.

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] |

| Neurotensin | NTS1 | ~1-5 |

| NTS2 | >1000 | |

| This compound | NTS1 | ~5-15 |

| NTS2 | >1000 |

Note: Specific Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.

| Assay | Compound | Potency (EC50/IC50) [nM] |

| Dopamine Release (NAc) | This compound | ~10-50 |

| Hypothermia Induction | This compound | Effective at µg/kg doses (i.c.v.) |

Note: Functional potency data is often presented as effective doses in in vivo studies due to the complexities of drug distribution and metabolism.

Key Experimental Protocols

This section provides detailed methodologies for the cornerstone experiments used to characterize this compound.

Solid-Phase Peptide Synthesis of this compound

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids (including Fmoc-D-Phe)

-

Rink Amide MBHA resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

-

Solvents (DMF, DCM, Diethyl ether)

-

HPLC system for purification

-

Mass spectrometer for characterization

Protocol:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents) and coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add the base (DIPEA, 6 equivalents) and add the mixture to the resin. Agitate for 2 hours. Monitor the coupling reaction using a ninhydrin test.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each amino acid in the sequence, using Fmoc-D-Phe at position 11.

-

Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

Radioligand Binding Assay for Neurotensin Receptors

This protocol outlines a competitive binding assay to determine the affinity of this compound for neurotensin receptors.

Materials:

-

Cell membranes expressing NTS1 or NTS2 receptors

-

Radioligand (e.g., [3H]-Neurotensin or [125I]-Tyr3-Neurotensin)

-

This compound (unlabeled competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.2% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Protocol:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express neurotensin receptors.

-

Assay Setup: In a 96-well plate, add increasing concentrations of unlabeled this compound.

-

Radioligand Addition: Add a fixed concentration of the radioligand to each well.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Termination of Binding: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Release in the Nucleus Accumbens

This protocol describes the measurement of dopamine release in the nucleus accumbens of rats following the administration of this compound.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

Fraction collector

-

HPLC system with electrochemical detection for dopamine analysis

-

Anesthetic

Protocol:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the nucleus accumbens.

-

Recovery: Allow the animal to recover from surgery for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Drug Administration: Administer this compound (e.g., via intracerebroventricular injection or local perfusion through the probe).

-

Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.

-

Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the dopamine levels as a percentage of the baseline and compare the effects of this compound treatment to a vehicle control group.

In Vivo Hypothermia Assay

This protocol details the procedure for measuring the hypothermic effects of this compound in rats.

Materials:

-

Rectal temperature probe or implantable telemetry device

-

This compound

-

Vehicle control (e.g., saline)

-

Animal housing at a constant ambient temperature

Protocol:

-

Acclimation: Acclimate the rats to the experimental room and handling procedures for several days.

-

Baseline Temperature Measurement: Measure the baseline core body temperature of each rat.

-

Drug Administration: Administer this compound or vehicle control (e.g., via intracerebroventricular or intraperitoneal injection).

-

Temperature Monitoring: Measure the core body temperature at regular intervals (e.g., every 30 minutes) for several hours after administration.

-

Data Analysis: Plot the change in body temperature from baseline over time. Compare the hypothermic response induced by this compound to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the NTS1 receptor and a typical experimental workflow for characterizing a novel neurotensin analog.

Caption: NTS1 Receptor Signaling Pathway.

Caption: Experimental Workflow for Neurotensin Analog Characterization.

Conclusion

The development of this compound represents a significant advancement in the field of neurotensin research. By addressing the inherent instability of the native peptide, this analog has provided a valuable tool for elucidating the complex roles of the neurotensin system in the central nervous system. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers seeking to build upon this foundational work and further explore the therapeutic potential of stable neurotensin analogs. The continued investigation of such compounds holds promise for the development of novel treatments for a range of neurological and psychiatric disorders.

Metabolic stability and degradation resistance of (D-Phe11)-Neurotensin

An In-Depth Technical Guide on the Metabolic Stability and Degradation Resistance of (D-Phe11)-Neurotensin

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide with a diverse range of biological functions in both the central nervous system and peripheral tissues. It is implicated in processes such as nociception, thermoregulation, and the modulation of dopaminergic pathways, making it a molecule of significant interest for therapeutic development. However, the clinical utility of native neurotensin is severely hampered by its rapid degradation by various peptidases, resulting in an extremely short biological half-life. To overcome this critical limitation, synthetic analogs have been developed. One of the most notable strategies involves the substitution of L-amino acids at key positions with their D-enantiomers. This guide focuses on this compound, an analog designed to exhibit enhanced resistance to enzymatic degradation, thereby prolonging its biological activity.

Enzymatic Degradation of Native Neurotensin

The instability of neurotensin is primarily due to its susceptibility to cleavage by several peptidases. The biologically active C-terminal fragment, NT(8-13) (sequence: Arg⁸-Arg⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³), is particularly vulnerable.

Key Degrading Enzymes:

-

Metalloendopeptidases: This class of enzymes plays a major role in NT inactivation. Specific enzymes identified include:

-

Neprilysin (Neutral endopeptidase 24.11)

-

Thimet oligopeptidase (EC 3.4.24.15)

-

Neurolysin (EC 3.4.24.16)

-

-

Angiotensin-Converting Enzyme (ACE): This enzyme is also involved in the breakdown of neurotensin.[1]

Primary Cleavage Sites: Research has identified three principal cleavage sites within the neurotensin sequence that lead to its inactivation[1][2][3]:

-

Arg⁸-Arg⁹ bond

-

Pro¹⁰-Tyr¹¹ bond

-

Tyr¹¹-Ile¹² bond

The cleavage at the Tyr¹¹-Ile¹² bond is a critical point of inactivation.[1] The substitution of L-Tyr¹¹ with a D-amino acid, such as D-Phenylalanine, sterically hinders the access of peptidases to this susceptible bond, significantly enhancing the peptide's stability.

References

- 1. Degradation of neurotensin by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia [frontiersin.org]

- 3. Mechanism of neurotensin degradation by rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of (D-Phe11)-Neurotensin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Phe11)-Neurotensin, a synthetic analog of the endogenous neuropeptide neurotensin (NT), has garnered significant interest within the scientific community due to its enhanced stability and prolonged physiological effects compared to its native counterpart. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of this compound. While specific quantitative pharmacokinetic parameters for this analog remain to be fully elucidated in publicly available literature, this document synthesizes the existing qualitative data, details relevant experimental methodologies for its study, and contextualizes its behavior through comparison with native neurotensin and other analogs. Furthermore, this guide presents a detailed visualization of the neurotensin signaling pathway, a critical component for understanding the mechanism of action of this compound.

Introduction to this compound

Neurotensin is a 13-amino acid neuropeptide involved in a diverse range of physiological processes, including the regulation of dopamine pathways, hypothermia, and analgesia. However, the therapeutic potential of native neurotensin is significantly limited by its rapid degradation by peptidases, resulting in a very short biological half-life of approximately 0.55 minutes for the intact peptide[1]. The substitution of the L-phenylalanine at position 11 with its D-isomer, D-phenylalanine, in this compound, confers a remarkable resistance to enzymatic degradation[2]. This increased stability is the primary driver for its enhanced in vivo potency compared to native neurotensin[2].

Pharmacokinetic Profile

A complete quantitative pharmacokinetic profile for this compound, including parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd), is not extensively documented in peer-reviewed literature. However, qualitative and comparative studies provide strong evidence of its enhanced metabolic stability.

2.1. Metabolic Stability and Half-Life

Studies have demonstrated that this compound is resistant to degradation by brain synaptic peptidases in vitro[2]. Furthermore, the closely related analog, [D-Tyr11]-Neurotensin, has been shown to be metabolically stable in vivo following intracerebroventricular administration[2]. This resistance to degradation strongly suggests a significantly longer biological half-life for this compound compared to native neurotensin. The rapid metabolism of native neurotensin to fragments such as NT(1-8) and NT(9-13) is well-documented, with the intact peptide having a half-life of less than a minute in rats[1]. In contrast, other stabilized neurotensin analogs have been developed with plasma half-lives extending to over 24 hours, highlighting the potential for significant half-life extension through chemical modification[3].

Table 1: Comparative In Vitro and In Vivo Stability of Neurotensin and its Analogs

| Compound | Key Findings | Reference |

| Neurotensin (Native) | Rapidly metabolized in brain tissues after i.c.v. administration. Apparent half-life (t½) of 0.55 min in rats. | [1][2] |

| This compound | Resistant to degradation by brain synaptic peptidases in vitro. | [2] |

| [D-Tyr11]-Neurotensin | Metabolically stable in brain tissues after i.c.v. administration. | [2] |

2.2. Bioavailability

The bioavailability of orally administered peptides is notoriously low due to enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium. Specific bioavailability data for this compound is not currently available. The development of strategies to enhance the oral bioavailability of peptides is an active area of research.

Neurotensin Signaling Pathway

This compound is presumed to exert its biological effects through the same receptors as native neurotensin. Neurotensin receptors are G protein-coupled receptors (GPCRs), with three identified subtypes: NTSR1, NTSR2, and NTSR3 (also known as sortilin). The primary signaling cascade initiated by the activation of NTSR1, the high-affinity receptor, is depicted below.

Neurotensin Receptor 1 (NTSR1) Signaling Pathway.

Experimental Protocols

The following sections outline generalized experimental protocols for the characterization of the pharmacokinetics of this compound, based on established methodologies for neuropeptides.

4.1. In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical procedure for determining the pharmacokinetic profile of a neuropeptide analog in a rat model.

Experimental Workflow for a Rodent Pharmacokinetic Study.

4.1.1. Animal Model

-

Species: Male Wistar or Sprague-Dawley rats (250-300 g).

-

Housing: Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Surgical Preparation: For intravenous studies and serial blood sampling, cannulation of the jugular vein and/or carotid artery is performed under anesthesia. Animals are allowed to recover for at least 24 hours post-surgery.

4.1.2. Dosing

-

Formulation: this compound is dissolved in a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS).

-

Administration:

-

Intravenous (IV): A bolus dose is administered via the jugular vein cannula.

-

Oral (PO): The dose is administered by oral gavage.

-

4.1.3. Blood Sampling

-

Blood samples (approximately 0.2-0.3 mL) are collected into heparinized tubes at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

-

Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

4.2. Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in plasma samples.

4.2.1. Sample Preparation

-

Protein Precipitation: Plasma samples are treated with a protein precipitating agent, such as acetonitrile, to remove larger proteins.

-

Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step is further purified and concentrated using a suitable SPE cartridge to remove interfering substances.

4.2.2. Chromatographic and Mass Spectrometric Conditions

-

HPLC System: A high-performance liquid chromatography system equipped with a C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like formic acid, is typically used.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

4.3. In Vitro Stability Assay

This assay is used to assess the metabolic stability of this compound in the presence of enzymes.

4.3.1. Incubation

-

This compound is incubated with a source of metabolic enzymes, such as rat or human liver microsomes or brain homogenates, at 37°C.

-

Samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).

4.3.2. Analysis

-

The reaction is quenched, and the remaining concentration of this compound is quantified by LC-MS/MS.

-

The rate of disappearance of the parent compound is used to calculate the in vitro half-life.

Conclusion

This compound represents a promising modification of the native neurotensin peptide, offering significantly enhanced stability against enzymatic degradation. While a comprehensive quantitative pharmacokinetic profile is not yet fully established in the public domain, the available evidence strongly supports its prolonged presence in biological systems compared to native neurotensin. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the pharmacokinetic and bioavailability characteristics of this and other novel neuropeptide analogs. Future studies are warranted to fully quantify the pharmacokinetic parameters of this compound, which will be crucial for its potential development as a therapeutic agent.

References

(D-Phe11)-Neurotensin: A Technical Guide to its Modulation of Dopamine Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Phe11)-Neurotensin is a synthetic analog of the endogenous tridecapeptide neurotensin (NT). The substitution of L-phenylalanine with its D-isomer at position 11 confers remarkable resistance to degradation by peptidases, significantly enhancing its in vivo potency and duration of action compared to the native peptide.[1] This characteristic makes this compound a valuable tool for investigating the physiological roles of neurotensin in the central nervous system, particularly its intricate interplay with dopamine pathways. This technical guide provides an in-depth overview of the role of this compound in modulating dopamine signaling, with a focus on quantitative data, experimental methodologies, and the underlying signaling cascades.

Core Concepts: Neurotensin and Dopamine Interaction

Neurotensin is a neuromodulator that exerts a profound influence on the dopaminergic system, which is critically involved in reward, motivation, cognition, and motor control. The interaction between neurotensin and dopamine is complex and region-specific. Neurotensin can modulate dopamine release, neuronal firing rate, and the function of dopamine receptors. Dysregulation of this interaction has been implicated in various neuropsychiatric disorders, including schizophrenia and substance use disorders, making neurotensin receptors attractive therapeutic targets.

Quantitative Data Summary

Table 1: Binding Affinity of Neurotensin Analogs for Neurotensin Receptors (NTS1 & NTS2)

| Compound | Receptor | Ki (nM) | Cell Line | Radioligand | Reference |

| Neurotensin | NTS1 | 0.1-1.0 | Various | [3H]NT | [2] |

| Neurotensin | NTS2 | 3-5 | Various | [3H]NT | [3] |

| JMV 7488 | NTS2 | 36-46 | HT-29, MCF-7 | [68Ga]Ga-JMV 7488, [111In]In-JMV 7488 | [4] |

Table 2: Functional Potency of Neurotensin on Dopamine Release

| Compound | Brain Region | Concentration | Effect on Dopamine Release | Experimental Model | Reference |

| Neurotensin | Nucleus Accumbens | 10⁻⁹ M, 10⁻⁷ M | Increased electrically stimulated release | Rat brain slices | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's effects on dopamine pathways. Below are representative protocols for key experimental techniques.

In Vivo Microdialysis for Measuring Dopamine Release

This protocol is adapted from established methods for in vivo microdialysis in the rat brain and can be used to assess the effect of this compound on extracellular dopamine levels in brain regions such as the nucleus accumbens.

Objective: To measure changes in extracellular dopamine and its metabolites in the nucleus accumbens of freely moving rats following local administration of this compound.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

Anesthetics (e.g., isoflurane)

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period of 1-2 hours, collect baseline dialysate samples every 20 minutes for at least one hour.

-

Drug Administration: Administer this compound through the microdialysis probe (retrodialysis) at various concentrations.

-

Sample Collection and Analysis: Continue to collect dialysate samples for several hours post-administration. Analyze the samples for dopamine, DOPAC, and HVA content using HPLC-ED.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.

Whole-Cell Patch Clamp Electrophysiology in Ventral Tegmental Area (VTA) Dopamine Neurons

This protocol outlines the procedure for recording the electrophysiological activity of VTA dopamine neurons in brain slices to investigate the effects of this compound on their firing properties and synaptic inputs.

Objective: To determine how this compound modulates the intrinsic excitability and synaptic transmission of VTA dopamine neurons.

Materials:

-

Vibratome

-

Recording chamber for brain slices

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Glass capillaries for pulling patch pipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution (K-gluconate based)

-

This compound

Procedure:

-

Brain Slice Preparation: Anesthetize the rodent and rapidly dissect the brain. Prepare coronal slices (200-300 µm) containing the VTA using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Visualize VTA neurons using an upright microscope with DIC optics.

-

Neuron Identification: Identify putative dopamine neurons based on their location in the VTA and characteristic electrophysiological properties (e.g., large, slow spontaneous firing, hyperpolarization-activated cation current, Ih).

-

Whole-Cell Recording: Obtain a gigaseal and establish a whole-cell configuration. Record spontaneous firing in current-clamp mode or synaptic currents in voltage-clamp mode.

-

Drug Application: After obtaining a stable baseline recording, bath-apply this compound at desired concentrations.

-

Data Analysis: Analyze changes in firing frequency, membrane potential, and the amplitude and frequency of synaptic currents before, during, and after drug application.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Workflow for in vivo microdialysis experiment.

Caption: (D-Phe11)-NT signaling in dopamine neurons.

Conclusion

This compound serves as a potent and stable tool to unravel the complex interactions between the neurotensin and dopamine systems. Its enhanced in vivo stability makes it particularly suitable for behavioral and long-term neurochemical studies. While further research is needed to fully elucidate its receptor binding kinetics and the precise downstream signaling events, the available data strongly support its role as a significant modulator of dopamine pathway function. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the neurotensin system for the treatment of dopamine-related neurological and psychiatric disorders.

References

- 1. Neurotensin analogues. Structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The conformation of neurotensin bound to its G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evidence that the stimulatory effect of neurotensin on dopamine release in rat nucleus accumbens slices is independent of dopamine D2-receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Assays for Testing (D-Phe11)-Neurotensin Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro characterization of (D-Phe11)-Neurotensin, a synthetic analog of the endogenous neuropeptide neurotensin (NT). The substitution of L-Phenylalanine with its D-isomer at position 11 confers enhanced stability against enzymatic degradation, making it a compound of significant interest for pharmacological studies.[1] The following sections detail the primary in vitro assays used to determine the binding affinity and functional activity of this compound at its cognate receptors, primarily the neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2).

Overview of Neurotensin Receptor Signaling

Neurotensin receptors are G protein-coupled receptors (GPCRs) that mediate a variety of physiological effects in the central nervous system and the periphery. The high-affinity receptor, NTS1, is the primary mediator of the classical effects of neurotensin. Upon agonist binding, NTS1 predominantly couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] NTS1 can also couple to other G proteins, such as Gs and Gi/o, leading to the modulation of cyclic AMP (cAMP) levels and the activation of the MAPK/ERK signaling cascade.

The low-affinity receptor, NTS2, shares significant homology with NTS1 but can be functionally distinct. NTS3, also known as sortilin, is a single transmembrane domain receptor with a role in neurotensin trafficking.

References

In Vivo Administration Protocols for (D-Phe11)-Neurotensin in Rodents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Phe11)-Neurotensin is a synthetic analog of the endogenous tridecapeptide neurotensin. The substitution of L-Phenylalanine at position 11 with its D-isomer confers significant resistance to degradation by brain peptidases. This enhanced stability makes this compound a more potent and long-lasting tool for studying the physiological and pharmacological effects of neurotensin receptor activation in vivo. This document provides detailed application notes and protocols for the in vivo administration of this compound in rodents to investigate its characteristic effects, including analgesia and hypothermia.

Data Presentation

The following tables summarize quantitative data from studies utilizing neurotensin and its analogs, providing a reference for dose-ranging experiments with this compound.

Table 1: Intracerebroventricular (i.c.v.) Administration of Neurotensin Analogs and Observed Effects

| Compound | Species | Dose | Injection Volume & Rate | Observed Effect | Reference |

| Neurotensin | Rat | 2.5 µg | 0.5 µL | Hypothermia (0.8-2.3°C decrease) | [1] |

| Neurotensin | Mouse | 1 µM | 100 nL at 0.1 µL/min | Robust hypothermia (~5.2°C decrease) | [2] |

| [D-Trp11]-Neurotensin | Rat | Not specified | Not specified | Mimicked neurotensin's effects on dopamine systems | |

| This compound | Mouse | Not specified | Not specified | Higher in vivo potency compared to native neurotensin |